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Compound of Interest

Compound Name: Tosyl-L-glutamic acid

Cat. No.: B554622 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Tosyl-L-
glutamic acid (Ts-L-Glu), a protected derivative of the non-essential amino acid L-glutamic

acid. The tosyl protecting group is frequently utilized in peptide synthesis and other areas of

organic chemistry to mask the reactivity of the amino group. Understanding the spectroscopic

characteristics of Ts-L-Glu is crucial for its synthesis, purification, and characterization.

While experimental spectra for Tosyl-L-glutamic acid are not readily available in public

databases, this guide presents the known spectroscopic data for the parent compound, L-

glutamic acid, and provides expert analysis on the expected spectral changes upon N-

tosylation. This information, combined with detailed experimental protocols, will serve as a

valuable resource for researchers working with this compound.

Physicochemical Properties of Tosyl-L-glutamic
Acid
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Property Value

CAS Number 4816-80-2[1][2]

Molecular Formula C₁₂H₁₅NO₆S[1][2][3]

Molecular Weight 301.32 g/mol [1][2]

Melting Point 131.0 °C[1]

Appearance Solid[4]

Spectroscopic Data
The following sections detail the nuclear magnetic resonance (NMR), infrared (IR), and mass

spectrometry (MS) data for L-glutamic acid and the anticipated data for Tosyl-L-glutamic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The

following tables summarize the ¹H and ¹³C NMR data for L-glutamic acid.

¹H NMR Data of L-Glutamic Acid (in D₂O)

Chemical Shift (ppm) Multiplicity Assignment

3.747 Triplet α-CH

2.339 Multiplet γ-CH₂

2.078 Multiplet β-CH₂

Data sourced from the Biological Magnetic Resonance Bank (BMRB) entry bmse000037.[5]

¹³C NMR Data of L-Glutamic Acid (in D₂O)
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Chemical Shift (ppm) Assignment

184.088 γ-COOH

177.360 α-COOH

57.357 α-CH

36.200 γ-CH₂

29.728 β-CH₂

Data sourced from the Biological Magnetic Resonance Bank (BMRB) entry bmse000037.[5]

Expected ¹H and ¹³C NMR Spectral Changes for Tosyl-L-glutamic Acid:

Upon N-tosylation of L-glutamic acid, the following changes in the NMR spectra are expected:

¹H NMR:

The appearance of signals corresponding to the tosyl group: two doublets in the aromatic

region (typically ~7.3-7.8 ppm) for the four aromatic protons and a singlet around 2.4 ppm

for the methyl protons.

The signal for the α-proton (α-CH) will likely shift downfield due to the electron-withdrawing

effect of the tosyl group.

The NH proton of the sulfonamide will appear as a singlet, the chemical shift of which can

be solvent-dependent.

¹³C NMR:

The appearance of four new signals in the aromatic region for the tosyl group carbons

(typically between 125 and 145 ppm).

A signal for the methyl carbon of the tosyl group will appear around 21 ppm.

The α-carbon (α-CH) signal is expected to shift slightly downfield.
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Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule.

Key IR Absorptions of L-Glutamic Acid

Wavenumber (cm⁻¹) Functional Group

~3400-2500 (broad)
O-H stretch (carboxylic acid) and N-H stretch

(amine)

~1700 C=O stretch (carboxylic acid)

~1640 N-H bend (amine)

Characteristic regions for amino acids.

Expected IR Spectral Changes for Tosyl-L-glutamic Acid:

The IR spectrum of Tosyl-L-glutamic acid is expected to show:

Characteristic strong absorptions for the sulfonyl group (S=O stretches) around 1350 cm⁻¹

and 1160 cm⁻¹.

The N-H stretching vibration of the sulfonamide group will be present, typically around 3300

cm⁻¹.

The broad O-H and N-H stretching bands of the parent amino acid will be replaced by more

defined peaks.

The C=O stretching of the carboxylic acid groups will remain.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule.

Mass Spectrometry Data of L-Glutamic Acid
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m/z Interpretation

147 [M]⁺ (Molecular Ion)

129 [M - H₂O]⁺

102 [M - COOH]⁺

84 [M - COOH - H₂O]⁺

Common fragmentation patterns for amino acids.

Expected Mass Spectrum of Tosyl-L-glutamic Acid:

The mass spectrum of Tosyl-L-glutamic acid is expected to show:

A molecular ion peak [M]⁺ at m/z = 301, corresponding to its molecular weight.

A peak for the protonated molecule [M+H]⁺ at m/z = 302 in soft ionization techniques like

electrospray ionization (ESI).

Characteristic fragmentation patterns including the loss of the tosyl group (m/z 155) and

fragments of the glutamic acid moiety. Predicted collision cross section data suggests

adducts such as [M+Na]⁺ and [M-H]⁻ would also be observable.[6]

Experimental Protocols
Detailed methodologies for the spectroscopic analysis of a solid organic compound like Tosyl-
L-glutamic acid are provided below.

NMR Spectroscopy
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a

suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O). The choice of solvent will

depend on the solubility of the compound.

Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane

(TMS), for referencing the chemical shifts (0 ppm).
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Data Acquisition: Transfer the solution to an NMR tube. Acquire ¹H and ¹³C NMR spectra on

a high-resolution NMR spectrometer. Standard acquisition parameters should be used, and

these may be optimized as needed.

IR Spectroscopy
Sample Preparation (KBr Pellet Method):

Grind a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry

potassium bromide (KBr) using an agate mortar and pestle until a fine, uniform powder is

obtained.

Place a portion of the powder into a pellet press and apply pressure to form a thin,

transparent pellet.

Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer and

record the spectrum, typically in the range of 4000-400 cm⁻¹.

Mass Spectrometry
Sample Preparation: Prepare a dilute solution of the sample (typically 1 mg/mL) in a suitable

volatile solvent such as methanol, acetonitrile, or a mixture of solvents.

Ionization: Introduce the sample into the mass spectrometer. Electrospray ionization (ESI) is

a common technique for polar molecules like amino acid derivatives.

Data Acquisition: Acquire the mass spectrum. For structural elucidation, tandem mass

spectrometry (MS/MS) can be performed to obtain fragmentation data.

Experimental Workflow
The following diagram illustrates a general workflow for the spectroscopic analysis of a

chemical compound.
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Compound Synthesis & Purification
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A general workflow for the synthesis and spectroscopic characterization of a chemical
compound.

This guide provides a foundational understanding of the spectroscopic properties of Tosyl-L-
glutamic acid. For definitive characterization, it is essential to acquire and interpret the actual

experimental spectra of the synthesized compound.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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